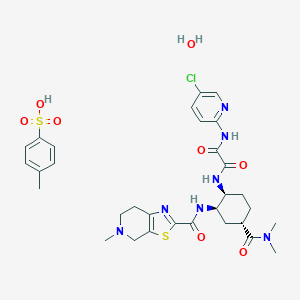

Edoxaban tosylate monohydrate

Description

Properties

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S.C7H8O3S.H2O/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10);1H2/t13-,15-,17+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMMNJNZVZZNOI-SJILXJHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40ClN7O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153788 | |

| Record name | Edoxaban tosylate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229194-11-9 | |

| Record name | Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-, 4-methylbenzenesulfonate, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229194-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edoxaban tosylate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229194119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edoxaban tosylate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDOXABAN TOSYLATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972203R4EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Edoxaban Tosylate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban, a direct, selective, and reversible inhibitor of Factor Xa, is a novel oral anticoagulant pivotal in the prevention and treatment of thromboembolic disorders. Marketed as its tosylate monohydrate salt to enhance its pharmaceutical properties, a thorough understanding of its physicochemical characteristics is fundamental for its development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of Edoxaban tosylate monohydrate, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Physicochemical Properties

This compound presents as a white to pale yellowish-white crystalline powder.[1][2] Its molecular formula is C31H40ClN7O8S2, with a corresponding molecular weight of 738.27 g/mol .[3][4][5][6][7]

Data Presentation

The quantitative physicochemical data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Solubility of this compound

| Solvent/Medium | Solubility | Temperature | Reference |

| Water | Slightly soluble[2]; 2.7 g/kg of solution | Room Temperature | [2] |

| pH 3-5 Buffer | Slightly soluble | Not Specified | [2] |

| pH 6-7 Buffer | Very slightly soluble | Not Specified | [2] |

| pH 8-9 Buffer | Practically insoluble | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1]; ≥36.9 mg/mL | Not Specified | [1][8] |

| Ethanol (EtOH) | ≥5.78 mg/mL (with ultrasonic and warming) | Not Specified | [8] |

| Chloroform | Very slightly soluble | Not Specified | [9] |

| Methanol | Slightly soluble (sonicated) | Not Specified | [] |

| Acetonitrile | 0.56 g/Kg of solution | Room Temperature |

Table 2: Key Physicochemical Parameters of this compound

| Parameter | Value | Reference |

| Melting Point | 218-225 °C[1]; 245-248 °C (decomposes)[2]; >252°C (decomposes)[9]; >255°C[] | [1][2][9][] |

| pKa (Strongest Basic) | 6.33 (predicted)[11]; 6.7[2][12] | [2][11][12] |

| pKa (Strongest Acidic) | 10.74 (predicted) | [11] |

| logP | 0.9 - 1.61 (predicted) | [11][12] |

Mechanism of Action

Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound powder

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

-

Solvents: Purified water, pH buffers (1.2, 4.5, 6.8), Dimethyl Sulfoxide (DMSO), Ethanol.

Procedure:

-

Prepare stock solutions of the solvents.

-

Add an excess amount of this compound to a series of scintillation vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

Calculate the solubility in mg/mL or other appropriate units.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

-

This compound powder, finely ground

-

Capillary tubes (closed at one end)

-

Melting point apparatus with a calibrated thermometer or digital temperature display

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to a temperature approximately 10-15°C below the expected melting point.

-

Then, adjust the heating rate to 1-2°C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (the clear point).

-

The melting range is the interval between the onset and the clear point.

Polymorphism Analysis (X-Ray Powder Diffraction - XRPD)

Objective: To characterize the crystalline form of this compound.

Materials:

-

This compound powder

-

X-ray powder diffractometer with a Cu Kα radiation source

-

Sample holder (e.g., zero-background silicon wafer)

-

Spatula

Procedure:

-

Gently grind the this compound sample to a fine powder to ensure random orientation of the crystallites.

-

Carefully pack the powdered sample into the sample holder, ensuring a flat and even surface.

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters for data collection. A typical setting would be:

-

Voltage: 40 kV

-

Current: 40 mA

-

Scan range (2θ): 2° to 40°

-

Step size: 0.02°

-

Scan speed: 1-2°/minute

-

-

Initiate the X-ray scan and collect the diffraction data.

-

Process the resulting diffractogram to identify the peak positions (2θ values) and their relative intensities.

-

Compare the obtained diffractogram with known patterns of this compound polymorphs (e.g., Form I) to identify the crystalline form.

Stability Analysis (Forced Degradation Studies)

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of this compound in a solution of hydrochloric acid. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

Base Hydrolysis: Dissolve a known amount of the drug in a solution of sodium hydroxide. Maintain the solution at a specified temperature (e.g., 60°C) for a set duration. Collect samples at intervals, neutralize, and analyze by HPLC.

-

Oxidative Degradation: Dissolve the drug in a solution of hydrogen peroxide. Keep the solution at room temperature for a specific time. Take samples at different time points and analyze by HPLC.

-

Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 80°C) in a temperature-controlled oven for a predetermined period. Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

-

Photolytic Degradation: Expose a solid sample or a solution of the drug to UV and visible light in a photostability chamber for a defined duration, as per ICH Q1B guidelines. Analyze the exposed sample by HPLC.

-

Analysis: For all stressed samples, use a validated stability-indicating HPLC method to separate the parent drug from any degradation products. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of the degradation products.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for key parameters, while the comprehensive experimental protocols serve as a practical resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of these properties is crucial for ensuring the quality, safety, and efficacy of Edoxaban-containing drug products.

References

- 1. This compound BP EP USP CAS 1229194-11-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C31H40ClN7O8S2 | CID 25022378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. raybiotech.com [raybiotech.com]

- 6. Edoxaban tosylate hydrate | 1229194-11-9 | EZB19411 [biosynth.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound | 1229194-11-9 [chemicalbook.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Edoxaban Tosylate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for edoxaban tosylate monohydrate, a direct factor Xa inhibitor used as an anticoagulant. The information compiled herein is curated from various scientific patents and publications to serve as a valuable resource for professionals in pharmaceutical research and development.

Core Synthesis Strategies

The synthesis of edoxaban is a multi-step process involving the formation of key intermediates. While several synthetic routes have been developed, a common strategy involves the coupling of a complex diamine cyclohexane core with a thiazolopyridine carboxamide moiety and a subsequent reaction with an oxalamide derivative. The final step typically involves the formation of the tosylate salt and its monohydrate.

A representative synthetic approach involves the preparation of a key intermediate, N1-(5-Chloropyridin-2-yl)-N2-[(1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-aminocyclohexyl]oxamide, which is then reacted with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid to yield the edoxaban free base. This is followed by salt formation with p-toluenesulfonic acid to produce this compound.

Alternative routes focus on different strategies for introducing the diamino groups on the cyclohexane ring, with some methods developed to avoid the use of hazardous reagents like sodium azide. The industrial-scale synthesis prioritizes efficiency, cost-effectiveness, and high yield and purity.

Edoxaban Synthesis Workflow

Caption: General synthetic workflow for this compound.

Key Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and purification of this compound. The following protocols are based on methodologies described in patent literature.

Protocol 1: Preparation of this compound from Edoxaban Free Base

-

Dissolution: Combine the edoxaban free base and p-toluenesulfonic acid in a mixture of acetonitrile (ACN) and water (H₂O). The volume ratio of ACN/H₂O can range from 70:30 to 30:70.

-

Heating: Heat the mixture to a temperature between 30°C and 70°C until complete dissolution is achieved.

-

Cooling: Cool the resulting solution to a temperature at or below room temperature.

-

Anti-solvent Addition: Add water to the solution to reach a final ACN/H₂O volume ratio of 10:90 to 30:70. This step can be performed before or after cooling.

-

Crystallization: Allow the product to crystallize. Seeding with crystals of Form I of this compound can be employed to facilitate crystallization.

-

Recovery: Isolate the crystallized this compound from the reaction media.

Purification and Crystallization

The purity of the final active pharmaceutical ingredient (API) is critical. Purification of this compound is typically achieved through recrystallization.

Protocol 2: Purification of this compound by Recrystallization

-

Dissolution: Dissolve the crude this compound in a mixture of ACN/H₂O with a volume ratio ranging from 60:40 to 30:70 at a temperature between 30°C and 70°C.

-

Cooling: Cool the solution to a temperature at or below room temperature.

-

Anti-solvent Addition: Add water to adjust the final ACN/H₂O volume ratio to between 10:90 and 30:70.

-

Recovery: Recover the purified this compound from the crystallization medium.

This process is designed to remove process-related impurities and to ensure the desired polymorphic form (Form I) is obtained.

Edoxaban Purification Workflow

Caption: Recrystallization process for the purification of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of this compound.

| Parameter | Value | Reference |

| Purity (RP-HPLC) | ||

| Linearity Range | 2-10 µg/mL | |

| Correlation Coefficient (r²) | 0.9997 | |

| Limit of Detection (LOD) | 0.2 µg/mL | |

| Limit of Quantitation (LOQ) | 0.5 µg/mL | |

| Percent Recovery | 98.0% to 102.0% | |

| %RSD (Precision) | < 2% | |

| Spectrofluorimetry | ||

| Linearity Range | 5.0–50.0 ng/mL | |

| Correlation Coefficient (r²) | 0.9999 | |

| Limit of Detection (LOD) | 1.5 ng/mL | |

| Limit of Quantitation (LOQ) | 4.5 ng/mL | |

| Percent Recovery | 101.46% ± 1.02 |

| Analytical Method | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

| RP-HPLC | Qualisil BDS C18, 250 mm×4.6 mm×5 µm | 0.01 M Sodium Acetate (pH 4.0) : ACN (70:30 v/v) | 1.0 mL/min | 290 nm | |

| RP-HPLC | Eclipse XDB C18, 250 mm × 4.6 mm, 5 µm | Methanol : ACN (85:15 v/v) | 1.0 mL/min | 291.2 nm |

Impurity Profiling

The control of impurities, particularly chiral impurities, is a critical aspect of edoxaban synthesis. Edoxaban has three chiral centers, leading to the possibility of eight stereoisomers. Only the (1S,2R,4S)-isomer possesses the desired pharmacological activity. The synthesis and characterization of these chiral impurities are essential for developing analytical methods to ensure the quality and efficacy of the final drug substance. High-performance liquid chromatography (HPLC) using a chiral column is a common technique for detecting and quantifying these impurities. Regulatory agencies have strict guidelines for the control of isomeric impurities in chiral drug products.

Edoxaban Tosylate Monohydrate: An In-depth Technical Guide on its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of edoxaban tosylate monohydrate, a direct oral anticoagulant. The information presented herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies, and a visualization of its mechanism of action within the coagulation cascade.

Core Solubility Data

The solubility of this compound has been determined in a variety of solvents and solvent systems. The quantitative data gathered from multiple sources is summarized in the table below for ease of comparison. It is important to note that this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability[1]. The solubility of edoxaban is also pH-dependent, decreasing with increasing pH[2]. It is slightly soluble in water and pH 3 to 5 buffers, very slightly soluble at pH 6 to 7, and practically insoluble at pH 8 to 9[2].

| Solvent/Solvent System | Ratio (v/v) | Temperature | Solubility (g/kg of solution) |

| Water | - | Room Temperature | 2.7[3][4] |

| Acetonitrile (ACN) | - | Room Temperature | 0.56[3][4] |

| Ethanol | - | Room Temperature | 1.29[3] |

| Acetonitrile / Water | 1:1 | Room Temperature | 100.2[3][4] |

| Ethanol / Water | 1:1 | Room Temperature | 23.9[3] |

| Acetone / Water | 1:1 | Room Temperature | 33[3] |

| Dioxane / Water | 1:1 | Room Temperature | 31[3] |

Qualitative Solubility:

The data clearly indicates a significant increase in the solubility of this compound in acetonitrile/water mixtures compared to the individual solvents or other solvent combinations[3][4]. This synergistic effect is a critical consideration for developing purification and formulation processes[3][4].

Experimental Protocols

The following section details a generalized experimental protocol for determining the thermodynamic solubility of this compound, based on the widely accepted saturation shake-flask method. This is followed by a specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of edoxaban in solution.

Thermodynamic Solubility Determination: Saturation Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.

Materials:

-

This compound (crystalline powder)

-

Solvent of interest

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

HPLC vials

Procedure:

-

Preparation: Add an excess amount of this compound to a sealed flask containing a known volume of the desired solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., room temperature or 37°C). Agitate the flasks for a sufficient duration to ensure that equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After the equilibration period, remove the flasks from the shaker and allow the undissolved solid to settle. To separate the solid and liquid phases, centrifuge an aliquot of the suspension.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. To remove any remaining solid particles, immediately filter the sample using a syringe filter.

-

Dilution: Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of edoxaban in the diluted sample using a validated analytical method, such as the HPLC method described below.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the accurate quantification of edoxaban in the samples generated from the solubility experiments.

Instrumentation:

-

HPLC system with a pump, autosampler, and a photodiode array (PDA) or UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and acetonitrile (e.g., 85:15 v/v) or a buffered aqueous solution with an organic modifier.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 291.2 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system.

-

Concentration Calculation: Determine the concentration of edoxaban in the samples by interpolating their peak areas from the calibration curve. Account for the dilution factor to calculate the final solubility.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Mechanism of Action: Inhibition of Factor Xa in the Coagulation Cascade

Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. The following diagram visualizes the intrinsic and extrinsic pathways of coagulation, highlighting the point of intervention by edoxaban.

References

- 1. jchr.org [jchr.org]

- 2. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

In Vitro Activity of Edoxaban Tosylate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Edoxaban tosylate monohydrate, a direct, selective, and reversible inhibitor of Factor Xa (FXa). The information presented herein is intended to support research and development efforts by providing detailed experimental protocols, quantitative data on its anticoagulant effects, and a clear understanding of its mechanism of action.

Mechanism of Action

Edoxaban directly, selectively, reversibly, and competitively inhibits human Factor Xa, a critical enzyme in the coagulation cascade.[1] By binding to the active site of FXa, Edoxaban prevents the formation of the prothrombinase complex, which is responsible for converting prothrombin to thrombin. This inhibition of thrombin generation ultimately leads to a reduction in the formation of fibrin clots. Notably, Edoxaban's mechanism is independent of antithrombin III.[2]

dot

Caption: Edoxaban's mechanism of action in the coagulation cascade.

Quantitative Anticoagulant Activity

The in vitro anticoagulant activity of Edoxaban has been extensively characterized through various assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity against Factor Xa

| Parameter | Value | Reference |

| Inhibitory Constant (Ki) | 0.561 nM | [1] |

| IC50 (Anti-FXa) | 3 nM |

Table 2: Effect on Coagulation Parameters

| Assay | Effect | Key Findings | References |

| Prothrombin Time (PT) | Concentration-dependent prolongation | Sensitivity varies significantly depending on the thromboplastin reagent used. | [3] |

| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Less sensitive than PT to Edoxaban. A normal aPTT does not exclude the presence of clinically relevant drug levels. | [3] |

Table 3: Thrombin Generation Assay (TGA) Parameters

| Parameter | Effect | IC50 (in PPP) | Reference |

| Lag Time | Prolonged | - | |

| Time to Peak (ttPeak) | Prolonged | - | |

| Peak Thrombin | Decreased | - | |

| Endogenous Thrombin Potential (ETP) | Decreased | - | |

| Mean Rate of Thrombin Generation (mRate) | Decreased | 0.047 µmol/L |

PPP: Platelet-Poor Plasma

Selectivity Profile

In Vitro Effects on Platelet Aggregation

Edoxaban indirectly inhibits thrombin-induced platelet aggregation by reducing thrombin generation.[4] Studies using light transmittance aggregometry have shown that Edoxaban significantly reduces platelet aggregation induced by thrombin and thrombin receptor activating peptide (TRAP).[2][4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Factor Xa Inhibition Assay

This assay determines the direct inhibitory activity of Edoxaban on purified Factor Xa.

dot

Caption: Workflow for the Factor Xa Inhibition Assay.

Methodology:

-

Prepare a reaction mixture containing purified human Factor Xa in a suitable buffer (e.g., Tris-HCl).

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C for a specified period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a chromogenic substrate specific for Factor Xa (e.g., S-2222).

-

Continuously measure the change in absorbance at 405 nm using a microplate reader.

-

Calculate the initial reaction velocities and determine the IC50 and/or Ki values by fitting the data to appropriate enzyme inhibition models.

Prothrombin Time (PT) Assay

The PT assay evaluates the effect of Edoxaban on the extrinsic and common pathways of coagulation.

Methodology:

-

Prepare platelet-poor plasma (PPP) from citrated whole blood.

-

Spike the PPP with various concentrations of Edoxaban.

-

Pre-incubate 50 µL of the spiked plasma at 37°C for 1 minute.

-

Initiate coagulation by adding 100 µL of a pre-warmed thromboplastin reagent.

-

Measure the time to clot formation using a coagulometer.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the effect of Edoxaban on the intrinsic and common pathways of coagulation.

Methodology:

-

Prepare platelet-poor plasma (PPP) from citrated whole blood.

-

Mix 50 µL of PPP spiked with Edoxaban, 25 µL of saline, and 50 µL of an aPTT reagent.

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate coagulation by adding 25 µL of a 50 mmol/L CaCl2 solution.

-

Measure the time to clot formation using a coagulometer.

Thrombin Generation Assay (TGA) - Calibrated Automated Thrombogram (CAT)

The TGA provides a comprehensive assessment of the overall coagulation potential.

dot

Caption: Workflow for the Thrombin Generation Assay (CAT).

Methodology:

-

In a 96-well plate, add 80 µL of platelet-poor plasma (PPP) spiked with various concentrations of Edoxaban.

-

Add 20 µL of a reagent containing a low concentration of tissue factor (e.g., 1-5 pM) and phospholipids.

-

For calibration, a parallel set of wells is prepared with a thrombin calibrator.

-

Incubate the plate at 37°C.

-

Initiate thrombin generation by adding 20 µL of a reagent containing a fluorogenic thrombin substrate and CaCl2.

-

Measure the fluorescence intensity over time using a fluorometric plate reader.

-

Calculate thrombin generation parameters (Lag Time, ETP, Peak Thrombin, and Time to Peak) using dedicated software.

Platelet Aggregation Assay - Light Transmittance Aggregometry (LTA)

LTA is used to measure the effect of Edoxaban on agonist-induced platelet aggregation.

Methodology:

-

Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by differential centrifugation.

-

Adjust the platelet count in the PRP if necessary.

-

Pre-incubate the PRP with Edoxaban or vehicle control at 37°C in an aggregometer cuvette with a stir bar.

-

Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.

-

Add a platelet agonist (e.g., γ-thrombin, TRAP, ADP, collagen, or arachidonic acid) to the PRP to induce aggregation.

-

Record the change in light transmittance for a defined period.

-

The extent of aggregation is expressed as the maximum percentage change in light transmittance.

Conclusion

This compound is a potent and highly selective direct inhibitor of Factor Xa. Its in vitro profile demonstrates concentration-dependent anticoagulant effects, as evidenced by the prolongation of clotting times and robust inhibition of thrombin generation. By understanding the detailed methodologies of these key in vitro assays, researchers can effectively evaluate the pharmacodynamic properties of Edoxaban and other direct FXa inhibitors in various experimental settings. This guide serves as a foundational resource for scientists and professionals in the field of drug development and thrombosis research.

References

- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Edoxaban affects TRAP-dependent platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Edoxaban improves atrial fibrillation and thromboembolism through regulation of the Wnt-β-induced PI3K/ATK-activated protein C system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Edoxaban Tosylate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the pharmacokinetic and metabolic profile of edoxaban, a direct, selective, and reversible inhibitor of Factor Xa (FXa). Edoxaban is administered as edoxaban tosylate monohydrate for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[1][2][3][4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective clinical use.

Pharmacokinetic Profile

Edoxaban exhibits a predictable pharmacokinetic profile characterized by rapid absorption and a balanced clearance mechanism involving both renal and non-renal pathways.[5][6] Its pharmacokinetics are generally linear and dose-proportional for once-daily doses ranging from 15 to 150 mg.[5][6]

1.1 Absorption Following oral administration, edoxaban is rapidly absorbed, with peak plasma concentrations (Cmax) achieved within 1.0 to 2.0 hours.[1][5][6] The absolute oral bioavailability of edoxaban is approximately 62%.[1][2][5][6][7][8] While food can delay the time to peak concentration, it does not significantly affect the total systemic exposure (AUC), allowing for administration with or without meals.[5][6][8]

1.2 Distribution Edoxaban is widely distributed in the body, with a steady-state volume of distribution (Vss) of approximately 107 L.[2][5][6] In vitro studies show that plasma protein binding is around 55%, suggesting a moderate affinity for plasma proteins.[1][2]

1.3 Metabolism Edoxaban undergoes minimal metabolism, with the unchanged parent drug being the predominant form in plasma.[1][2] The metabolic pathways are minor contributors to its overall clearance.[5] Metabolism occurs primarily through hydrolysis, which is mediated by carboxylesterase 1 (CES1), forming the human-specific, active metabolite M-4.[2][9][10] This metabolite, however, reaches less than 10% of the exposure of the parent compound.[2] Other minor pathways include conjugation and oxidation by Cytochrome P450 3A4/5 (CYP3A4/5), contributing to less than 10% of clearance.[5][9]

1.4 Excretion Edoxaban is eliminated through multiple routes. Total clearance is approximately 22 L/h.[2][5][6] Renal clearance accounts for about 50% of the total clearance (approximately 11 L/h), with the remainder attributed to metabolism and biliary/intestinal secretion.[2][5][6] The terminal elimination half-life in healthy subjects is between 10 and 14 hours.[1][2][5][6][7][8][11] A mass balance study using radiolabeled [¹⁴C]edoxaban found that approximately 62% of the dose was recovered in feces and 35% in urine.[5][8][9][12]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of edoxaban in healthy adult subjects.

Table 1: Summary of Key Pharmacokinetic Parameters of Edoxaban in Healthy Adults

| Parameter | Value | Reference(s) |

| Time to Peak Concentration (Tmax) | 1.0–2.0 hours | [1][5][6] |

| Absolute Bioavailability | ~62% | [1][2][5][6][7][8][10][13] |

| Plasma Protein Binding | ~55% | [1][2] |

| Volume of Distribution (Vss) | ~107 L | [2][5][6] |

| Total Clearance (CL) | ~22 L/h | [2][5][6] |

| Renal Clearance (CLr) | ~11 L/h (~50% of Total CL) | [2][5] |

| Elimination Half-Life (t½) | 10–14 hours | [1][2][5][6][7][8][11] |

Metabolism and Transport Mechanisms

3.1 Metabolic Pathways Edoxaban's metabolism is limited. The primary pathways involve hydrolysis by CES1 to form the active metabolite M-4, and minor contributions from CYP3A4/5-mediated oxidation.

Caption: Primary metabolic pathways of edoxaban.

3.2 Role of P-glycoprotein (P-gp) Transporter Edoxaban is a substrate of the efflux transporter P-glycoprotein (P-gp).[13][14][15] This transporter plays a crucial role in its disposition by limiting intestinal absorption and facilitating its excretion.[14][15] Co-administration with potent P-gp inhibitors can significantly increase edoxaban plasma concentrations, necessitating dose adjustments in certain clinical scenarios.[11][16][17] Conversely, P-gp inducers may decrease edoxaban exposure.[17] Edoxaban is not a significant substrate for major uptake transporters like OAT1, OAT3, OCT2, or OATP1B1.[5][14][15]

Caption: Role of P-gp in edoxaban absorption and excretion.

Pharmacokinetics in Special Populations

4.1 Renal Impairment Since renal clearance is a major elimination pathway, renal function is the most significant intrinsic factor affecting edoxaban exposure.[5] Total exposure (AUC) increases as renal function declines. Dose reduction is recommended for patients with moderate to severe renal impairment (Creatinine Clearance [CLcr] 15-50 mL/min).[18][19] Edoxaban is not recommended in patients with CrCl <15 mL/min.[18] Interestingly, in patients with NVAF, edoxaban is also not recommended for those with CrCl >95 mL/min due to an observed increased risk of ischemic stroke compared to warfarin in this subgroup.[18][20]

Table 2: Effect of Renal Impairment on Edoxaban Exposure Compared to Normal Renal Function

| Renal Function Category | Creatinine Clearance (CLcr) | Approximate Increase in AUC | Reference(s) |

| Mild | ≥50 to ≤80 mL/min | 32% | [5][21] |

| Moderate | ≥30 to <50 mL/min | 74% | [5][21] |

| Severe | <30 mL/min | 72% | [5][21] |

4.2 Hepatic Impairment Studies in subjects with mild to moderate hepatic impairment did not show a significant impact on the peak or total exposure of edoxaban.[1][5] This is consistent with the limited role of hepatic metabolism in its overall clearance.[5] However, it should be avoided in patients with moderate to severe hepatic impairment (Child-Pugh Class B or C) due to the potential for underlying coagulopathy.[18]

4.3 Body Weight, Age, and Gender Low body weight (≤60 kg) is associated with increased edoxaban exposure, and a dose reduction is recommended for these patients.[11][18] After accounting for renal function and body weight, age and gender do not independently affect the pharmacokinetics of edoxaban to a clinically relevant degree.[5][6][10]

Drug-Drug Interactions

The potential for drug-drug interactions (DDIs) with edoxaban primarily relates to its status as a P-gp substrate.[17] Strong inhibitors of P-gp can increase edoxaban exposure, while inducers can decrease it.[17] Because metabolism via CYP3A4 is minimal, interactions with inhibitors or inducers of this enzyme are not considered clinically significant.[2][5]

Table 3: Effect of Co-administered P-gp Inhibitors on Edoxaban Pharmacokinetics

| Co-administered Drug | % Increase in Edoxaban AUC | % Increase in Edoxaban Cmax | Reference(s) |

| Quinidine | 77% | 85% | [16][22] |

| Verapamil | 53% | 53% | [16][22] |

| Dronedarone | 85% | 46% | [16][22] |

| Amiodarone | 40% | 66% | [16][22] |

Note: Dose reduction of edoxaban is recommended with certain potent P-gp inhibitors like dronedarone, quinidine, and verapamil in specific patient populations.[8][11]

Experimental Methodologies

6.1 Human Mass Balance Study Protocol To determine the absorption, metabolism, and excretion of edoxaban, a human mass balance study was conducted.

-

Design: Open-label, single-dose study in healthy male subjects.[12]

-

Procedure: A single oral dose of 60 mg of [¹⁴C]edoxaban was administered.[12]

-

Sample Collection: Serial blood, plasma, urine, and fecal samples were collected for up to 168 hours post-dose.[12]

-

Analysis: Total radioactivity in all samples was measured by liquid scintillation counting. Concentrations of edoxaban and its metabolites were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[12]

References

- 1. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism | springermedizin.de [springermedizin.de]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]

- 9. Edoxaban - Wikipedia [en.wikipedia.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Edoxaban: a focused review of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, biotransformation, and mass balance of edoxaban, a selective, direct factor Xa inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Edoxaban transport via P-glycoprotein is a key factor for the drug's disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 17. Edoxaban and the Issue of Drug-Drug Interactions: From Pharmacology to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Direct Oral Anticoagulants in Special Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Edoxaban Tosylate Monograph for Professionals - Drugs.com [drugs.com]

- 22. researchgate.net [researchgate.net]

The Journey of Edoxaban: A Technical Guide to its Discovery and Development as a Factor Xa Inhibitor

Introduction: Edoxaban is a potent, orally bioavailable, and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its development marked a significant advancement in anticoagulant therapy, offering a more predictable and convenient treatment option compared to traditional vitamin K antagonists for the prevention and treatment of thromboembolic disorders.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical, and clinical development of edoxaban, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The development of edoxaban emerged from the pursuit of small molecule inhibitors targeting key proteases in the coagulation cascade. The chemical structure of edoxaban was optimized from earlier compounds to enhance its oral bioavailability and inhibitory potency against FXa.[3] The synthesis of edoxaban involves a multi-step process, beginning with the construction of key chiral intermediates.[4][5][6][7] A representative synthetic route involves the condensation of these intermediates to form the core structure, followed by salt formation to yield edoxaban tosylate monohydrate, the clinically used form.[4][5]

Caption: A high-level overview of the key stages in the chemical synthesis of Edoxaban.

Mechanism of Action

Edoxaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa.[2][8] Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa).[8][9] Thrombin, in turn, facilitates the conversion of fibrinogen to fibrin, the primary component of a blood clot.[8] By binding to the active site of both free and clot-bound Factor Xa, edoxaban effectively blocks this amplification step, leading to a dose-dependent inhibition of thrombin generation and, consequently, thrombus formation.[1][9][10]

Caption: Edoxaban directly inhibits Factor Xa, preventing thrombin and fibrin formation.

Pharmacological Profile

Pharmacodynamics

Edoxaban exhibits a predictable and dose-dependent anticoagulant effect.[10][11] Its administration leads to the prolongation of several clotting time tests, including prothrombin time (PT), and activated partial thromboplastin time (aPTT).[11][12] However, the most reliable method for assessing its anticoagulant activity is through a chromogenic anti-Factor Xa assay, which shows a linear relationship with edoxaban plasma concentrations over a broad range.[13][14]

| Parameter | Value | Reference |

| Inhibitory Constant (Ki) for human Factor Xa | 0.561 nM | [8][9] |

| IC50 for Anti-FXa | 3.0 nM | [9][15] |

| Selectivity for FXa over Thrombin | >10,000-fold | [16] |

| Concentration to double PT (in human plasma) | 0.256 µM | [16] |

| Concentration to double aPTT (in human plasma) | 0.508 µM | [16] |

Pharmacokinetics

Edoxaban demonstrates a consistent pharmacokinetic profile, characterized by rapid absorption and predictable elimination.[11][17]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [11][12] |

| Absolute Bioavailability | ~62% | [11][12] |

| Terminal Elimination Half-life (t1/2) | 10-14 hours | [11][12] |

| Plasma Protein Binding | ~55% | [11][12] |

| Volume of Distribution (Vd) | ~107 L | [9][12] |

| Total Clearance | ~22 L/hour | [9][12] |

| Renal Clearance | ~50% of total clearance | [9][12] |

| Metabolism | Minimal, primarily via hydrolysis. Not extensively metabolized by CYP3A4. | [12] |

Preclinical and Clinical Development

The development of edoxaban followed a structured path from preclinical evaluation to large-scale clinical trials to establish its efficacy and safety profile.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Edoxaban - Wikipedia [en.wikipedia.org]

- 9. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]

- 11. Edoxaban: An Update on the New Oral Direct Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. onesearch.uark.edu [onesearch.uark.edu]

Methodological & Application

Application Notes and Protocols for the Quantification of Edoxaban Tosylate Monohydrate

These application notes provide detailed methodologies for the quantitative analysis of Edoxaban tosylate monohydrate in bulk and pharmaceutical dosage forms. The protocols are intended for researchers, scientists, and drug development professionals.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is suitable for the routine quality control analysis of this compound.

Experimental Protocol

A simple, reliable, and reproducible RP-HPLC method has been developed and validated for the determination of this compound (EDTM).[1][2]

-

Instrumentation: An Agilent HPLC system (1260 series) equipped with a quaternary pump, a photodiode array (PDA) detector, and an Eclipse XDB C18 column (250 x 4.6 mm, 5 µm particle size) is used for the analysis.[1]

-

Mobile Phase: A mixture of methanol and acetonitrile in the ratio of 85:15 (v/v) is used as the mobile phase.[1]

-

Chromatographic Conditions:

-

Standard Solution Preparation: A standard stock solution of EDTM (1000 µg/mL) is prepared by dissolving 50 mg of the standard drug in 50 mL of methanol with the aid of sonication. Working standard solutions are prepared by further dilution with methanol.[1]

-

Sample Preparation: For tablet dosage forms, a powder equivalent to 10 mg of Edoxaban is dissolved in methanol, sonicated, and diluted to a suitable concentration.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 2-10 µg/mL | [1][2] |

| Correlation Coefficient (r²) | 0.9997 | [1][2] |

| Limit of Detection (LOD) | 0.2250 µg/mL | [2] |

| Limit of Quantification (LOQ) | 0.6818 µg/mL | [2] |

| Accuracy (% Recovery) | 98.8 - 99.89% | [2] |

| Retention Time (Edoxaban) | 3.013 min | [1][2] |

Experimental Workflow

References

Application Note: A Validated RP-HPLC Method for the Analysis of Edoxaban Tosylate Monohydrate

Introduction

Edoxaban tosylate monohydrate is a potent, orally bioavailable factor Xa inhibitor used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism.[1][2][3] Robust and reliable analytical methods are crucial for the quality control of edoxaban in bulk drug and pharmaceutical dosage forms. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound, developed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.

| Property | Value | Reference |

| Chemical Formula | C24H30ClN7O4S.C7H8O3S.H2O | [6] |

| Molecular Weight | 764.03 g/mol | [6] |

| Appearance | White to pale yellow crystalline powder | [6] |

| Solubility | Soluble in water and dimethyl sulfoxide (DMSO). Slightly soluble in chloroform and ethanol with ultrasonic and warming. | [6][7][8] |

| Melting Point | 218°C to 225°C | [6] |

| UV Maximum Absorbance (λmax) | 290 nm | [4] |

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound using RP-HPLC.

Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be used for this analysis. The following conditions have been shown to provide good separation and peak symmetry.[4][9][10][11]

| Parameter | Condition |

| HPLC System | Agilent 1100/1260 series or equivalent with PDA/UV detector |

| Column | Eclipse XDB C18 (250 x 4.6 mm, 5 µm) or Qualisil BDS C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.01 M sodium acetate buffer (pH 4.0) in a ratio of 30:70 (v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 28°C |

| Detection Wavelength | 290 nm |

| Run Time | 10 minutes |

Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.01 M sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water and adjusting the pH to 4.0 with glacial acetic acid. Filter the buffer and acetonitrile separately through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 50 mg of this compound working standard and transfer it to a 50 mL volumetric flask.[10] Add about 20 mL of methanol and sonicate for 10 minutes to dissolve the standard completely.[10] Make up the volume to 50 mL with methanol.[10]

Working Standard Solution Preparation (100 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a working standard solution with a concentration of 100 µg/mL.[10]

Sample Preparation (from Tablets): Weigh and finely powder not fewer than 10 tablets.[9] Transfer a quantity of the powder equivalent to 30 mg of edoxaban to a suitable volumetric flask.[9] Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the final volume with the mobile phase to achieve a target concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[4][12] The validation parameters and their acceptance criteria are summarized below.

| Validation Parameter | Result | Acceptance Criteria | Reference |

| Linearity | |||

| Range | 2 - 10 µg/mL | - | [10][13] |

| Correlation Coefficient (r²) | 0.9997 | ≥ 0.995 | [10][12] |

| Precision | |||

| Intraday Precision (%RSD) | < 2% | ≤ 2% | [4][12] |

| Interday Precision (%RSD) | < 2% | ≤ 2% | [4][12] |

| Accuracy | |||

| Recovery | 98.8 - 99.89% | 98.0 - 102.0% | [12][13] |

| Sensitivity | |||

| Limit of Detection (LOD) | 0.2 µg/mL | - | [4][12] |

| Limit of Quantification (LOQ) | 0.5 µg/mL | - | [4][12] |

| Robustness | %RSD < 2% for variations in flow rate and mobile phase composition | %RSD ≤ 2% | [9] |

| System Suitability | |||

| Tailing Factor | < 1.5 | ≤ 2 | [9] |

| Theoretical Plates | > 2000 | ≥ 2000 | [11] |

Experimental Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound analysis.

Caption: Workflow for HPLC Method Development and Validation.

The described RP-HPLC method is simple, rapid, precise, accurate, and sensitive for the quantification of this compound in bulk and pharmaceutical dosage forms.[10][11] The method has been validated according to ICH guidelines and is suitable for routine quality control analysis.[4][12] The provided experimental protocol and validation data demonstrate the robustness and reliability of this analytical procedure.

References

- 1. This compound | C31H40ClN7O8S2 | CID 25022378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]

- 5. Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with 9-fluorenyl methyl chloroformate: green assessment of the method by Eco-Scale and ComplexGAPI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound BP EP USP CAS 1229194-11-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. This compound | 1229194-11-9 [chemicalbook.com]

- 8. glpbio.com [glpbio.com]

- 9. jchr.org [jchr.org]

- 10. Novel Validated RP-HPLC Method For Determination Of this compound In Bulk And Its Pharmaceutical Dosage Form - ProQuest [proquest.com]

- 11. degres.eu [degres.eu]

- 12. wjpr.net [wjpr.net]

- 13. researchgate.net [researchgate.net]

In Vivo Experimental Models for Studying Edoxaban Tosylate Monohydrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vivo experimental models to evaluate the efficacy and safety of Edoxaban tosylate monohydrate, a direct factor Xa inhibitor. The included methodologies for thrombosis and bleeding models, along with data presentation and pathway visualizations, are intended to serve as a comprehensive resource for preclinical research.

Introduction to In Vivo Models for Edoxaban Research

Preclinical in vivo models are crucial for characterizing the antithrombotic effects, pharmacokinetic/pharmacodynamic (PK/PD) profile, and bleeding risk of anticoagulants like Edoxaban. Rodent models, particularly rats, are widely used due to their well-characterized physiology and the availability of established thrombosis and hemostasis assays. The selection of a specific model depends on the research question, such as investigating venous thromboembolism (VTE), arterial thrombosis, or the impact on specific signaling pathways.

Key In Vivo Experimental Models

This section details the protocols for commonly employed in vivo models for the study of Edoxaban.

Venous Thrombosis Models

Venous thrombosis models are essential for evaluating the efficacy of anticoagulants in preventing and treating conditions like deep vein thrombosis (DVT).

This model simulates venous stasis, a major contributor to DVT, and allows for the quantification of thrombus formation.

Experimental Protocol:

-

Animal Preparation:

-

Male Wistar rats (200-250g) are anesthetized with an appropriate anesthetic (e.g., pentobarbital sodium, 50 mg/kg, intraperitoneally).

-

The abdominal area is shaved and disinfected. A midline laparotomy is performed to expose the inferior vena cava (IVC).

-

-

Thrombosis Induction:

-

The IVC is carefully isolated from the surrounding tissues.

-

A platinum wire (e.g., 0.25 mm diameter) is inserted into the IVC.[1]

-

Thrombosis is induced by applying a standardized electrical current or by mechanical endothelial injury at the site of the wire.

-

Alternatively, partial stenosis of the IVC can be created using a ligature.[2]

-

-

Edoxaban Administration:

-

This compound, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose), is administered orally (p.o.) via gavage at desired doses (e.g., 1-10 mg/kg) at a specified time before or after thrombosis induction.[2]

-

-

Thrombus Evaluation:

-

After a set period (e.g., 60 minutes post-induction), the thrombosed segment of the IVC is excised.[1]

-

The thrombus is carefully removed from the vessel and its wet weight is measured immediately.

-

The percentage inhibition of thrombus formation is calculated by comparing the thrombus weight in treated groups to that in a vehicle-treated control group.

-

This model is used to induce endothelial injury, leading to thrombus formation.

Experimental Protocol:

-

Animal Preparation:

-

Anesthetize rats as described in the previous protocol.

-

Expose and isolate the desired vein (e.g., femoral vein or inferior vena cava).

-

-

Thrombosis Induction:

-

A piece of filter paper saturated with a ferric chloride solution (e.g., 10%) is applied topically to the surface of the vein for a specific duration (e.g., 5 minutes) to induce endothelial injury.[2]

-

-

Edoxaban Administration:

-

Administer Edoxaban orally as previously described.

-

-

Thrombus Evaluation:

-

After a designated time, the vein segment is harvested, and the thrombus is isolated and weighed.

-

The antithrombotic effect is quantified as the percentage reduction in thrombus weight compared to the control group.

-

Arterial Thrombosis Model

Arterial thrombosis models are critical for assessing the potential of Edoxaban in preventing thrombotic events in arteries, such as those leading to myocardial infarction or stroke.

This widely used model assesses the formation of an occlusive thrombus in a major artery.

Experimental Protocol:

-

Animal Preparation:

-

Anesthetize rats as previously described.

-

A midline cervical incision is made to expose the common carotid artery.

-

-

Thrombosis Induction:

-

A piece of filter paper saturated with ferric chloride solution (e.g., 50% for 10 minutes for a stable thrombus) is applied to the adventitial surface of the carotid artery.[3]

-

Blood flow can be monitored using a Doppler flow probe placed distal to the injury site.

-

-

Edoxaban Administration:

-

Administer Edoxaban orally at various doses prior to the induction of thrombosis.

-

-

Thrombus Evaluation:

-

The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.

-

Alternatively, the artery can be excised after a specific time to determine the thrombus weight.

-

Bleeding Time Assay

Assessing the bleeding risk is a critical component of anticoagulant development. The rat tail transection model is a standard method for this purpose.

Experimental Protocol:

-

Animal Preparation:

-

Rats are anesthetized as described previously.

-

The rat's tail is cleaned and placed in warm water (37°C) for a few minutes to standardize temperature and blood flow.

-

-

Bleeding Induction:

-

Edoxaban Administration:

-

Edoxaban is administered orally at various doses, including supratherapeutic doses, prior to the bleeding time measurement.[1]

-

-

Bleeding Time Measurement:

-

The tail is immediately immersed in saline at 37°C, and the time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded.[4]

-

A cutoff time (e.g., 20 minutes) is typically set, after which bleeding is stopped by applying pressure.[4]

-

The prolongation of bleeding time is compared between Edoxaban-treated and vehicle-treated groups.

-

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of Edoxaban.

Table 1: Antithrombotic Efficacy of Edoxaban in Rat Thrombosis Models

| Animal Model | Route of Administration | ED₅₀ (mg/kg) | Efficacy Endpoint | Reference |

| Rat Venous Stasis Thrombosis | Intravenous | 0.076 (mg/kg/h) | 50% inhibition of thrombus formation | [5] |

| Rat Arterial Thrombosis | Intravenous | 0.093 (mg/kg/h) | 50% inhibition of thrombus formation | [5] |

Table 2: Bleeding Risk Assessment of Edoxaban in Rats

| Animal Model | Route of Administration | Dose Prolonging Bleeding Time (mg/kg) | Endpoint | Reference |

| Rat Tail Bleeding Time | Oral | 10 and 30 | 1.9-fold increase compared to control | [5] |

| Rat Tail Bleeding Model | Intravenous | Supratherapeutic doses | Prolonged bleeding time | [1] |

Table 3: Pharmacokinetic Parameters of Edoxaban in Healthy Human Subjects (for reference)

| Parameter | Value | Unit |

| Tmax (Time to Peak Concentration) | 1 - 2 | hours |

| Absolute Oral Bioavailability | ~62 | % |

| Terminal Elimination Half-life (t½) | 10 - 14 | hours |

| Volume of Distribution (Vd) | 107 | L |

| Total Clearance | 22 | L/h |

| Renal Clearance | 11 | L/h |

(Data for animal models is less consistently reported in a tabular format in the public domain)

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways implicated in the action of Edoxaban and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathways

Edoxaban has been shown to modulate specific intracellular signaling pathways that are involved in thrombosis and vascular homeostasis.

Caption: Edoxaban's inhibition of Factor Xa reduces thrombin generation, thereby downregulating PI3K/AKT signaling and subsequent platelet activation.

Caption: Edoxaban has been shown to upregulate the Wnt/β-catenin signaling pathway, which may contribute to its effects on vascular endothelial cells.[6][7]

Experimental Workflows

Caption: Workflow for the in vivo rat venous thrombosis model.

Caption: Workflow for the rat tail template bleeding time assay.

Conclusion

The in vivo models described provide a robust framework for the preclinical evaluation of this compound. The venous and arterial thrombosis models are effective for determining antithrombotic efficacy, while the bleeding time assay is essential for assessing the safety profile. By utilizing these detailed protocols and considering the associated signaling pathways, researchers can gain a comprehensive understanding of Edoxaban's in vivo pharmacology. It is recommended that all animal experiments be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

- 1. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of venous thrombosis with an oral direct factor Xa inhibitor edoxaban by single and multiple administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Edoxaban improves atrial fibrillation and thromboembolism through regulation of the Wnt-β-induced PI3K/ATK-activated protein C system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Edoxaban improves atrial fibrillation and thromboembolism through regulation of the Wnt-β-induced PI3K/ATK-activated protein C system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Spectrofluorimetric Determination of Edoxaban Tosylate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the spectrofluorimetric determination of Edoxaban tosylate monohydrate. The method is based on a derivatization reaction that enhances the fluorescence of the analyte, allowing for sensitive and accurate quantification in both pure form and pharmaceutical dosage forms.

Introduction

This compound is a direct oral anticoagulant that functions as a selective inhibitor of factor Xa.[1] Accurate and sensitive quantification of Edoxaban is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies in drug development. While Edoxaban itself is not fluorescent, a derivative spectrofluorimetric method has been developed to overcome this limitation.[2] This method involves the derivatization of the secondary amine group in Edoxaban with 9-fluorenyl methyl chloroformate (FMOC-Cl), a fluorogenic reagent, to produce a highly fluorescent product.[2]

Principle of the Method

The spectrofluorimetric method relies on the reaction between this compound and 9-fluorenyl methyl chloroformate (FMOC-Cl) in an alkaline medium. The reaction takes place at room temperature in a borate buffer with a pH of 9.0.[2][3][4][5][6] The derivatization product exhibits strong fluorescence, which can be measured to determine the concentration of Edoxaban. The reaction product is excited at a wavelength of 265 nm and shows maximum fluorescence emission at 309 nm.[2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated spectrofluorimetric method for the determination of this compound.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 265 nm | [2][3][4][5][6] |

| Emission Wavelength (λem) | 309 nm | [2][3][4][5][6] |

| Linearity Range | 5.0–50.0 ng/mL | [2][3][4][5] |

| Correlation Coefficient (r²) | 0.9999 | [2][3][4][5] |

| Limit of Detection (LOD) | 1.5 ng/mL | [2][3][4][5] |

| Limit of Quantification (LOQ) | 4.5 ng/mL | [2][3][4][5] |

| Average Percent Recovery | 101.46% ± 1.02 | [2][3][4][5] |

Experimental Protocols

Materials and Reagents

-

This compound standard

-

9-fluorenyl methyl chloroformate (FMOC-Cl) solution (0.01% w/v in acetonitrile)

-

Borate buffer (0.2 M, pH 9.0)

-

Acetonitrile

-

Methanol

-

Distilled water

-

Pharmaceutical dosage form (e.g., Coaguloban® tablets)

Instrumentation

-

Spectrofluorometer

-

pH meter

-

Sonicator

-

Vortex mixer

-

Calibrated glassware (volumetric flasks, pipettes)

Preparation of Standard Solutions

-

Stock Standard Solution of Edoxaban (e.g., 10 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with distilled water to cover the linear range of 5.0–50.0 ng/mL.

Sample Preparation (from Pharmaceutical Dosage Form)

-

Weigh and finely powder ten tablets of the pharmaceutical formulation.

-

Accurately weigh an amount of the powdered tablets equivalent to 15 mg of Edoxaban and transfer it to a 100 mL volumetric flask.

-

Add approximately 50 mL of methanol and sonicate for 30 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with distilled water and mix well.

-

Filter the solution to remove any insoluble excipients.

-

Prepare appropriate dilutions of the filtrate with distilled water to obtain a final concentration within the calibration range.

Derivatization and Measurement Protocol

-

To a 10 mL volumetric flask, add an aliquot of the standard or sample solution.

-

Add 1 mL of 0.2 M borate buffer (pH 9.0).

-

Add 0.5 mL of 0.01% FMOC-Cl solution.

-

Allow the reaction to proceed for 15 minutes at room temperature.

-

Complete the volume to the mark with distilled water.

-

Measure the fluorescence intensity of the solution at an emission wavelength of 309 nm after excitation at 265 nm.

-

Prepare a blank experiment following the same procedure but using distilled water instead of the sample or standard solution.

-

Subtract the fluorescence intensity of the blank from the fluorescence intensity of the standards and samples.

Calibration Curve

-

Plot the corrected fluorescence intensity of the working standard solutions against their corresponding concentrations (in ng/mL).

-

Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient.

Quantification of Edoxaban in the Sample

-

Using the regression equation from the calibration curve, calculate the concentration of Edoxaban in the prepared sample solution.

-

Calculate the amount of Edoxaban in the original pharmaceutical dosage form.

Experimental Workflow and Signaling Pathway Diagrams

References

- 1. jchr.org [jchr.org]

- 2. Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with 9-fluorenyl methyl chloroformate: green assessment of the method by Eco-Scale and ComplexGAPI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with… [ouci.dntb.gov.ua]

- 4. Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with 9-fluorenyl methyl chloroformate: green assessment of the method by Eco-Scale and ComplexGAPI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. africaresearchconnects.com [africaresearchconnects.com]

Application Notes and Protocols: Use of Edoxaban Tosylate Monohydrate in Coagulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban, an oral, direct inhibitor of Factor Xa (FXa), is a widely prescribed anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment of venous thromboembolism.[1] Unlike traditional anticoagulants like warfarin, edoxaban has a predictable pharmacokinetic and pharmacodynamic profile, making routine therapeutic monitoring generally unnecessary.[2][3] However, in specific clinical scenarios such as overdose, assessment of bleeding risk before urgent surgery, or in patients with renal impairment, laboratory measurement of its anticoagulant effect is crucial.[4][5]

These application notes provide a comprehensive overview of the effects of edoxaban on various coagulation assays and offer detailed protocols for researchers and drug development professionals.

Mechanism of Action

Edoxaban directly, selectively, and reversibly inhibits FXa, a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge.[3] By binding to the active site of FXa, edoxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This, in turn, reduces thrombin generation and subsequently decreases the formation of fibrin from fibrinogen, the key steps in blood clot formation.[3]

Effects on Routine Coagulation Assays

Edoxaban prolongs clotting times in several standard coagulation assays in a concentration-dependent manner. However, the sensitivity and linearity of this response can vary significantly depending on the assay and the specific reagents used.[1][2]

Prothrombin Time (PT)

The PT assay evaluates the extrinsic and common pathways of coagulation. Edoxaban demonstrates a concentration-dependent prolongation of the PT.[2][6] The relationship is generally linear, but the sensitivity of the assay is highly dependent on the thromboplastin reagent used.[2][6][7] While a prolonged PT suggests the presence of edoxaban, a normal PT does not reliably exclude clinically significant drug levels.[1]

Activated Partial Thromboplastin Time (aPTT)

The aPTT assay assesses the intrinsic and common pathways. Edoxaban also prolongs the aPTT in a dose-dependent fashion, though this assay is generally less sensitive to edoxaban than the PT.[1][2] The correlation between aPTT results and edoxaban concentration is modest, and a normal aPTT should not be interpreted as an absence of the drug's anticoagulant effect.[1]

Thrombin Time (TT)

The TT assay measures the final step of coagulation, the conversion of fibrinogen to fibrin by thrombin. As edoxaban is a direct FXa inhibitor and a very weak inhibitor of thrombin, it does not prolong the TT at therapeutic concentrations.[1] Prolongation may only be observed at suprapharmacologic concentrations.[1]

| Assay | Effect of Edoxaban | Sensitivity | Correlation with Concentration | Reagent Variability |

| Prothrombin Time (PT) | Prolongs clotting time | Moderate | Linear (R²: 0.79–0.96)[1] | High[2][6] |